Trimethylsulfoxonium-d9 Iodide
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Overview
Description
Trimethylsulfoxonium iodide is a sulfoxonium salt . It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent and is used to prepare epoxides .
Synthesis Analysis
Trimethylsulfoxonium iodide is commonly prepared by the reaction of dimethyl sulfoxide and iodomethane . After refluxing for 24 hours at 80°C, the reaction mixture is cooled and the crude solid product is filtered and washed with acetone to give the trimethylsulfoxonium iodide .Molecular Structure Analysis
The molecular formula of Trimethylsulfoxonium-d9 Iodide is C3H9IOS . The molecular weight is 229.13 g/mol . The InChI is 1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3 .Chemical Reactions Analysis
Trimethylsulfoxonium iodide reacts with sodium hydride to prepare dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in synthetic chemistry . It is used to prepare ylide, which reacts with carbonyl compounds to get epoxides . Further, it reacts with alpha, beta-unsaturated esters to get cyclopropyl esters .Physical And Chemical Properties Analysis
The molecular weight of Trimethylsulfoxonium-d9 Iodide is 229.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass is 228.99837 g/mol . The topological polar surface area is 18.1 Ų . The heavy atom count is 6 .Scientific Research Applications
- TMS-d9 reacts with sodium hydride to generate dimethyloxosulfonium methylide . This compound serves as a powerful methylene-transfer reagent in synthetic chemistry. It can transfer a methylene group to various substrates, enabling the formation of complex organic molecules. Researchers use this reaction for constructing carbon-carbon bonds and creating novel structures .
- Ylides are versatile intermediates in organic synthesis. TMS-d9 participates in ylide formation, which involves the reaction of TMS-d9 with carbonyl compounds (such as aldehydes or ketones). The resulting ylides can then react with electrophiles, leading to the synthesis of epoxides. This process is valuable for accessing cyclic ethers and other functional groups .
- TMS-d9 reacts with α,β-unsaturated esters, leading to the formation of cyclopropyl esters . These esters contain a strained three-membered cyclopropane ring. Researchers utilize this transformation to access structurally interesting compounds with potential biological activity .
Methylene-Transfer Reagent in Synthetic Chemistry
Ylide Synthesis
Cyclopropyl Ester Formation
Mechanism of Action
Target of Action
Trimethylsulfoxonium-d9 Iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Trimethylsulfoxonium-d9 Iodide interacts with its targets through a process known as the Corey-Chaykovsky Reaction . The compound is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This generated ylide then acts as a nucleophile towards the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The interaction of Trimethylsulfoxonium-d9 Iodide with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, contributing to the diversity of biochemical reactions.
Result of Action
The primary result of Trimethylsulfoxonium-d9 Iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are versatile intermediates in organic synthesis, leading to the formation of a wide range of other compounds. This contributes to the compound’s utility in synthetic chemistry.
Action Environment
The action of Trimethylsulfoxonium-d9 Iodide can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide from Trimethylsulfoxonium-d9 Iodide . Additionally, the compound’s reactivity may be affected by factors such as temperature and pH.
Safety and Hazards
Trimethylsulfoxonium iodide may cause serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Wash thoroughly after handling and use only outdoors or in a well-ventilated area . Wear protective gloves/protective clothing/eye protection/face protection .
properties
InChI |
InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKQGGAXWRFOE-KYRNGWDOSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsulfoxonium-d9 Iodide |
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